3,5-Dichlorobiphenyl

Description

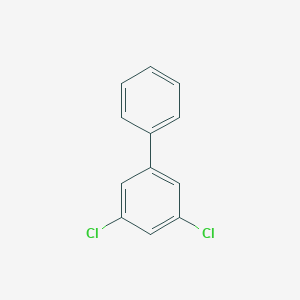

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZSDTDMQZPUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074137 | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-41-5 | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34883-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXL47709VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorobiphenyl (PCB 14)

This guide provides a comprehensive technical overview of 3,5-Dichlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on its chemical identity, properties, synthesis, analytical determination, and toxicological profile.

Chemical Identity and Nomenclature

This compound is a synthetic organochloride compound belonging to the family of polychlorinated biphenyls. Each PCB congener is distinguished by the number and position of chlorine atoms on the biphenyl structure.

The standardized nomenclature for this compound is crucial for unambiguous identification in research and regulatory contexts.

-

IUPAC Name : The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3-dichloro-5-phenylbenzene .[1] This systematic name precisely describes the arrangement of the chlorine and phenyl substituents on the benzene ring.

-

CAS Number : The Chemical Abstracts Service (CAS) Registry Number is 34883-41-5 .[1] This unique identifier is universally used in chemical databases and literature.

-

Synonyms : It is commonly referred to as PCB 14 in the context of the 209 PCB congeners.[1] Other synonyms include 3,5-Dichloro-1,1'-biphenyl .[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to predicting its environmental fate, designing analytical methods, and assessing its toxicological potential.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂ | [1] |

| Molecular Weight | 223.1 g/mol | [1] |

| Melting Point | 62°C | [2] |

| Boiling Point | 289.78°C (estimated) | [2] |

| XlogP | 4.8 | [1] |

| Appearance | White or off-white crystalline solid | Inferred from properties |

The high octanol-water partition coefficient (XlogP) indicates a strong tendency for this compound to partition into fatty tissues, suggesting a potential for bioaccumulation.[3] Its low predicted water solubility is also a key factor in its environmental persistence.

Synthesis of this compound

The synthesis of specific PCB congeners like this compound is essential for producing analytical standards and for conducting toxicological research. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the selective formation of carbon-carbon bonds, making it well-suited for synthesizing biphenyl compounds.[4][5][6]

The logical approach involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For this compound, a plausible synthetic route is the reaction of 1-bromo-3,5-dichlorobenzene with phenylboronic acid. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions allows for selective coupling at the bromine-substituted position.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup : In a dry Schlenk flask, combine 1-bromo-3,5-dichlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition : Under a positive flow of the inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (3 mol%).[4]

-

Solvent Addition : Add a degassed solvent mixture, for example, a combination of toluene, ethanol, and water.[4]

-

Reaction Conditions : Heat the mixture to 80-100°C with vigorous stirring.

-

Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Analytical Methodology

The accurate detection and quantification of this compound, especially at trace levels in environmental and biological matrices, requires sophisticated analytical techniques. EPA Method 1668C is the benchmark for the congener-specific analysis of PCBs.[7][8][9] This method utilizes high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[7][10]

Experimental Protocol: EPA Method 1668C

-

Sample Collection and Preservation : Collect samples in amber glass containers to protect from light. For water samples, if residual chlorine is present, it should be quenched with sodium thiosulfate, and the sample should be acidified. Samples should be stored at <6°C.[8]

-

Sample Extraction :

-

Water Samples (<1% solids) : Extraction is typically performed using methylene chloride.[8]

-

Solid and Semi-solid Samples : These require more rigorous extraction procedures, often involving Soxhlet extraction or pressurized fluid extraction.

-

-

Extract Cleanup : The raw extract undergoes extensive cleanup to remove interfering compounds. This is a critical step for achieving low detection limits and may involve multi-column chromatography using adsorbents like silica gel, alumina, and carbon.

-

HRGC/HRMS Analysis :

-

Gas Chromatography : A high-resolution capillary column (e.g., SPB-octyl) is used to separate the individual PCB congeners.[11] The oven temperature is programmed to ramp up gradually to achieve optimal separation.

-

High-Resolution Mass Spectrometry : The mass spectrometer is operated in selected ion monitoring (SIM) mode with a resolving power of at least 10,000 to differentiate congeners from matrix interferences.[10] Isotope dilution, using ¹³C-labeled internal standards, is employed for accurate quantification.

-

-

Data Analysis and Quality Control : The identification of this compound is based on its retention time and the isotopic ratio of its molecular ions. Quality control measures include the analysis of method blanks, spiked blanks, and laboratory control samples to ensure data accuracy and precision.[9]

Caption: Standard analytical workflow for the determination of this compound.

Toxicology and Safety

This compound, as a member of the PCB family, is a compound of toxicological concern. Its health effects are associated with its persistence and ability to bioaccumulate.

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

H373 : May cause damage to organs through prolonged or repeated exposure.[1]

-

H410 : Very toxic to aquatic life with long-lasting effects.[1][2]

Acute Toxicity

Quantitative data on acute toxicity is available from animal studies:

| Route | Species | LD₅₀ Value | Source |

| Oral | Rat | 1010 mg/kg | [1] |

| Intraperitoneal | Mouse | 880 mg/kg | [1] |

Mechanism of Toxicity

The toxic effects of PCBs are complex and can vary between congeners. Many "dioxin-like" PCBs exert their toxicity by binding to the aryl hydrocarbon receptor (AhR), which leads to altered gene expression. Other PCBs may interfere with intracellular signaling pathways, including calcium homeostasis, and affect neurotransmitter levels. PCBs are also known endocrine disruptors.

Environmental Fate and Transport

The environmental behavior of this compound is characterized by its high persistence and potential for long-range transport.

-

Persistence : PCBs are resistant to environmental degradation.[12] Their chemical stability, a property that made them useful in industrial applications, contributes to their long half-lives in soil and sediment.

-

Bioaccumulation : Due to its lipophilic nature (high XlogP), this compound readily accumulates in the fatty tissues of organisms.[3] This leads to biomagnification, where its concentration increases at higher trophic levels in the food web.

-

Transport : Although PCBs have low vapor pressure, they can undergo atmospheric transport and be deposited in remote regions, far from their original sources.

References

-

PubChem. This compound | C12H8Cl2 | CID 36981. [Link]

-

U.S. Environmental Protection Agency. Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

-

Analytical Method. Polychlorinated Biphenyls (PCBs) in Water Samples. [Link]

-

Bay Area Clean Water Agencies. POTW PCBs Sampling, Analysis & Reporting Protocols Using EPA Method 1668C. [Link]

-

PubChem. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307. [Link]

-

Amptius. EPA Method 1668C Instrumentation Guide. [Link]

-

ResearchGate. Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and... [Link]

-

T3DB. 2,5-Dichlorobiphenyl (T3D0398). [Link]

-

ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]

-

EPA. EPA 1668 PCBs Congener Specific Determination Test. [Link]

-

The Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]

-

ResearchGate. Evidence for Unique and Ubiquitous Environmental Sources of 3,3'-Dichlorobiphenyl (PCB 11). [Link]

-

California Water Boards. ATTACHMENT U-1 BIOACCUMULATION FACTORS. [Link]

-

PubChemLite. This compound (C12H8Cl2). [Link]

-

U.S. Environmental Protection Agency. Technical Support Document Volume 2: Development of National Bioaccumulation Factors. [Link]

-

Lethal Dose Table. [Link]

-

Stenutz. 3,3'-dichlorobiphenyl. [Link]

-

ESSLAB. This compound Solution. [Link]

-

California Department of Pesticide Regulation. CALCULATION OF PESTICIDE HALF-LIFE FROM A TERRESTRIAL FIELD DISSIPATION STUDY. [Link]

-

nau.edu. Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11). [Link]

-

PubChem. 3,3',5-Trichlorobiphenyl | C12H7Cl3 | CID 38037. [Link]

-

NIST. 1,1'-Biphenyl, 3,5-dichloro-. [Link]

-

ECETOC. Biodegradation Default Half-Life Values in the Light of Environmentally Relevant... [Link]

-

Oregon State University. half-life.pdf. [Link]

-

U.S. Environmental Protection Agency. SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. [Link]

-

ResearchGate. Comparison of half-lives (days) in water | Download Table. [Link]

-

U.S. Environmental Protection Agency. Final Contaminant Candidate List 3 Chemicals: Screening to a PCCL. [Link]

Sources

- 1. This compound | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34883-41-5 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Analytical Method [keikaventures.com]

- 9. bacwa.org [bacwa.org]

- 10. amptius.com [amptius.com]

- 11. esslabshop.com [esslabshop.com]

- 12. www7.nau.edu [www7.nau.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichlorobiphenyl (PCB 14)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobiphenyl, also known as PCB 14, is a member of the polychlorinated biphenyl (PCB) family of organic compounds.[1][2][3] PCBs are a class of 209 distinct congeners, each with a different number and position of chlorine atoms on the biphenyl backbone.[4][5] Historically, PCBs were widely used in industrial applications due to their chemical stability, low flammability, and electrical insulating properties.[4] However, their persistence in the environment, potential for bioaccumulation, and adverse health effects have led to a global ban on their production.[4] Understanding the physicochemical properties of individual PCB congeners like this compound is crucial for assessing their environmental fate, transport, and toxicological profiles. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with methodologies for its synthesis and analysis.

Core Physicochemical Properties

The arrangement of chlorine atoms on the biphenyl rings significantly influences the physicochemical properties of PCB congeners. For this compound, the meta-substitution pattern affects its molecular geometry and, consequently, its physical and chemical behavior.

Molecular Structure and Identification

-

Chemical Name: this compound

-

Molecular Weight: 223.1 g/mol [1]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Estimated to be low | Based on high Log Kₒw |

| Vapor Pressure | Data not available | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.8 (Computed) | [1] |

Lipophilicity: The Octanol-Water Partition Coefficient (Log Kₒw)

The octanol-water partition coefficient (Log Kₒw or Log P) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a chemical. A higher Log Kₒw value indicates greater lipophilicity and a higher tendency to partition into fatty tissues. For this compound, a computed XlogP value of 4.8 is available, suggesting it is a highly lipophilic compound.[1] This high lipophilicity implies a strong potential for bioaccumulation in organisms.

The "gold standard" for experimentally determining Log Kₒw is the shake-flask method .[7][8][9] However, for highly hydrophobic compounds like PCBs, this method can be prone to errors due to the formation of emulsions.[10]

Workflow for Log Kₒw Determination (Shake-Flask Method)

Caption: Workflow for the experimental determination of Log Kₒw using the shake-flask method.

Aqueous Solubility

The aqueous solubility of a compound is a key determinant of its environmental transport in aquatic systems. Given its high lipophilicity, the water solubility of this compound is expected to be very low. While specific experimental data is not available, it is anticipated to be in the low µg/L to ng/L range, similar to other dichlorobiphenyl isomers.

For sparingly soluble compounds, the shake-flask method is also a common approach to determine thermodynamic solubility.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the aqueous solubility of a sparingly soluble compound.

Synthesis of this compound

The synthesis of unsymmetrical biphenyls like this compound can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, offering high yields and tolerance to a broad range of functional groups.[6][11][12][13][14]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic route for this compound involves the palladium-catalyzed cross-coupling of a phenylboronic acid with 1-bromo-3,5-dichlorobenzene.

Reaction Scheme:

Phenylboronic acid + 1-bromo-3,5-dichlorobenzene --(Pd catalyst, base)--> this compound

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

An alternative approach is the Ullmann condensation , which involves the copper-mediated coupling of two aryl halides.[9][15][16][17][18] However, this method often requires harsh reaction conditions and can lead to the formation of symmetrical biphenyl byproducts.

Analytical Methodology

The analysis of this compound, particularly in environmental and biological matrices, requires highly sensitive and selective analytical techniques due to its low concentrations and the presence of complex sample matrices. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of PCBs.[7][8][19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Sample Preparation:

Effective sample preparation is critical to remove interfering compounds and concentrate the analyte of interest. A typical workflow for a solid matrix like soil or sediment is as follows:

Workflow for Sample Preparation and GC-MS Analysis

Caption: A general workflow for the extraction and analysis of PCBs from a solid matrix.

Instrumental Analysis:

-

Gas Chromatograph (GC): A capillary column with a non-polar stationary phase (e.g., DB-5ms) is typically used for the separation of PCB congeners.

-

Mass Spectrometer (MS): The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For this compound, characteristic ions in the mass spectrum would be monitored for quantification and confirmation.

Environmental Significance and Toxicological Considerations

As a member of the PCB family, this compound is a persistent organic pollutant (POP). Its high lipophilicity suggests a strong tendency to partition into soil, sediment, and biota. The metabolism of PCBs is complex and can lead to the formation of hydroxylated and other metabolites, which may have their own toxicological profiles. The toxicity of PCBs can vary significantly between congeners, and understanding the specific properties of this compound is essential for accurate risk assessment.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound (PCB 14). While there is a notable lack of experimentally determined data for some of its key properties, this guide has outlined the standard methodologies for their determination. The proposed synthetic route via Suzuki-Miyaura coupling and the detailed analytical workflow using GC-MS provide a solid foundation for researchers working with this compound. Further experimental investigation into the physicochemical properties of this compound is warranted to improve our understanding of its environmental behavior and to support more accurate risk assessments.

References

-

Aqueous Solubility. Creative Biolabs. [Link]

- Baltus, C. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of London, 2010.

- Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. Shimadzu. [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry. [Link]

-

Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. ACS Publications. [Link]

-

(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

-

A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. [Link]

-

How to Test for PCBs and Characterize Suspect Materials. US EPA. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Ullmann Reaction. BYJU'S. [Link]

-

Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Agilent. [Link]

-

2,2'-Dichlorobiphenyl (T3D0393). T3DB. [Link]

-

Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. PubMed. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11). ACS Publications. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

Octanol-water partition coefficient. Wikipedia. [Link]

-

3,3',5,5'-Tetrachlorobiphenyl. PubChem. [Link]

-

This compound. ESSLAB. [Link]

-

1,1'-Biphenyl, 3,5-dichloro-. NIST WebBook. [Link]

-

1,1'-Biphenyl, 3,5-dichloro-. NIST WebBook. [Link]

-

Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. EPA. [Link]

-

A Novel Method for Measuring Membrane-Water Partition Coefficients of Hydrophobic Organic Chemicals: Comparison with 1-Octanol-Water and n-Hexane-Water Partitioning. [Link]

-

Octanol/Water Partitioning Coefficients of PCB Mixtures for Environmental Fate and Transport. UNH Scholars' Repository. [Link]

-

2005 American Chemical Society, Environ. Sci. Technol., Linkov es0485659 Supporting Info Page 1. [Link]

-

This compound Solution. ESSLAB. [Link]

-

Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. [Link]

-

Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. [Link]

Sources

- 1. This compound | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1'-Biphenyl, 3,5-dichloro- [webbook.nist.gov]

- 3. 1,1'-Biphenyl, 3,5-dichloro- [webbook.nist.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. agilent.com [agilent.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 11. researchgate.net [researchgate.net]

- 12. GC/MS analysis of PCB congeners in blood of the harbor seal Phoca vitulina from San Francisco Bay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. www7.nau.edu [www7.nau.edu]

- 17. 2,3-Dichlorobiphenyl | C12H8Cl2 | CID 27959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pharmajournal.net [pharmajournal.net]

- 21. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Synthesis of 3,5-Dichlorobiphenyl

Introduction: The Significance of 3,5-Dichlorobiphenyl in Modern Research

This compound (PCB-14) is a specific congener of the polychlorinated biphenyl (PCB) family. Historically, commercial PCB mixtures were widely used in industrial applications due to their chemical stability and electrical insulating properties.[1] However, their persistence in the environment and adverse health effects led to a ban on their production in many countries.[2] Despite this, research into individual PCB congeners like this compound remains crucial.[2] Understanding the biological activity, metabolic pathways, and toxicological profiles of specific congeners is essential for environmental science and drug development.[3] The synthesis of pure, individual PCB congeners is therefore a critical prerequisite for this research, enabling toxicological studies and the development of analytical standards.[4]

This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices. This guide will focus on modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings, as well as classical methods like the Ullmann and Gomberg-Bachmann reactions. Each section will provide detailed, step-by-step protocols, comparative data, and visual representations of the reaction workflows to ensure scientific integrity and practical applicability.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering milder conditions and greater functional group tolerance compared to classical methods.[5] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biphenyls due to its mild reaction conditions, the use of commercially available and relatively non-toxic organoboron reagents, and its tolerance of a wide range of functional groups.[7] The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[8]

Mechanistic Rationale:

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base. The final step is reductive elimination, which forms the C-C bond of the biphenyl and regenerates the Pd(0) catalyst.[8]

Two primary pathways can be envisioned for the synthesis of this compound via Suzuki-Miyaura coupling:

-

Route A: Coupling of 3,5-dichlorophenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).

-

Route B: Coupling of a 3,5-dihalo-benzene (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene) with phenylboronic acid.

Experimental Protocol (Adapted from a general procedure for biphenyl synthesis): [9]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stir bar, add 1-bromo-3,5-dichlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add 1,2-dimethoxyethane (8 mL) and deionized water (2 mL) to the flask.

-

Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide.[10] A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for successful coupling where other methods may fail, particularly with sterically hindered substrates.[6]

Mechanistic Rationale:

The mechanism of the Negishi coupling is similar to that of the Suzuki-Miyaura coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle.[5] The organozinc reagent is typically prepared in situ from the corresponding organohalide or through transmetalation from another organometallic species.[11]

For the synthesis of this compound, one could couple a 3,5-dichlorophenylzinc halide with a phenyl halide, or a phenylzinc halide with a 1,3-dihalo-5-chlorobenzene.

Experimental Protocol (General Procedure):

Reaction Scheme:

Caption: Negishi coupling for this compound synthesis.

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

n-Butyllithium

-

Anhydrous zinc chloride (ZnCl₂)

-

Iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Organozinc Reagent:

-

Dissolve 1-bromo-3,5-dichlorobenzene (1.0 mmol) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78°C and add n-butyllithium (1.1 mmol) dropwise.

-

Stir for 30 minutes, then add a solution of anhydrous zinc chloride (1.2 mmol) in THF.

-

Allow the mixture to warm to room temperature.

-

-

Coupling Reaction:

-

In a separate flask, dissolve iodobenzene (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous THF under an inert atmosphere.

-

Add the freshly prepared solution of 3,5-dichlorophenylzinc chloride to this mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield this compound.

-

Classical Synthetic Methods: Time-Tested Routes to Biphenyls

Before the widespread adoption of palladium-catalyzed reactions, several other methods were employed for the synthesis of biphenyls. While often requiring harsher conditions, they remain relevant in certain contexts.

The Ullmann Reaction: Copper-Mediated Aryl Halide Coupling

The Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl.[12] The classical Ullmann reaction typically requires high temperatures and is often used for the synthesis of symmetrical biphenyls.[13] However, modifications have been developed to allow for the synthesis of unsymmetrical biphenyls, usually by using a large excess of one of the aryl halides.[1]

Mechanistic Rationale:

The mechanism of the Ullmann reaction is not as well-defined as that of palladium-catalyzed couplings and can be complex due to the heterogeneous nature of the reaction. It is generally believed to involve the formation of an organocopper intermediate.[13]

Experimental Protocol (General Procedure):

Reaction Scheme:

Caption: Ullmann reaction for this compound synthesis.

Materials:

-

1-Iodo-3,5-dichlorobenzene

-

Iodobenzene

-

Copper bronze, activated

-

Dimethylformamide (DMF) or sand

-

High-temperature reaction vessel

Procedure:

-

Activate copper bronze by washing with a dilute solution of iodine in acetone, followed by a wash with acetone/hydrochloric acid, and finally with acetone, then dry under vacuum.

-

In a high-temperature reaction vessel, thoroughly mix 1-iodo-3,5-dichlorobenzene (1.0 mmol) with a large excess of iodobenzene (e.g., 10 mmol) and activated copper bronze (2-3 equivalents relative to the limiting reagent).

-

Heat the mixture to a high temperature (typically >200°C) for several hours. The reaction can be run neat or with a high-boiling solvent like DMF.

-

After cooling, the solid mass is typically triturated with an organic solvent (e.g., toluene or chloroform) and filtered to remove copper and copper salts.

-

The filtrate is washed, dried, and concentrated.

-

The crude product is then purified by distillation or chromatography to separate this compound from the excess iodobenzene and symmetrical biphenyl byproducts.

The Gomberg-Bachmann Reaction: A Diazonium Salt-Based Approach

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate.[14] An aromatic amine is diazotized, and the resulting diazonium salt is then reacted with another aromatic compound, which is often used as the solvent.

Mechanistic Rationale:

The reaction is believed to proceed through a radical mechanism. The diazonium salt decomposes to form an aryl radical, which then attacks the aromatic substrate. This lack of selectivity can lead to a mixture of ortho, meta, and para isomers, and yields are often low.[11][14]

Experimental Protocol (General Procedure):

Reaction Scheme:

Caption: Gomberg-Bachmann reaction for this compound synthesis.

Materials:

-

3,5-Dichloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Benzene

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Diazotization:

-

Dissolve 3,5-dichloroaniline (1.0 mmol) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.1 mmol) while maintaining the low temperature.

-

-

Coupling Reaction:

-

To a vigorously stirred, two-phase system of benzene (a large excess, acting as both reagent and solvent) and an aqueous sodium hydroxide solution, slowly add the cold diazonium salt solution.

-

Continue stirring at room temperature for several hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Separate the benzene layer.

-

Wash the organic layer with water, dry over a drying agent, and remove the benzene by distillation.

-

Purify the residue by column chromatography or recrystallization to isolate this compound.

-

Comparative Analysis of Synthesis Routes

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired yield, scalability, and tolerance for harsh reaction conditions.

| Reaction | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Pd catalyst, Base | 40-120°C, various solvents | Good to Excellent | Mild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.[7] | Cost of palladium catalyst, potential for boronic acid homocoupling. |

| Negishi Coupling | Aryl halide, Organozinc reagent, Pd or Ni catalyst | Room temp. to reflux, anhydrous solvents | Good to Excellent | High reactivity, good for sterically hindered substrates.[6] | Moisture and air-sensitive reagents, preparation of organozinc compounds.[11] |

| Ullmann Reaction | Aryl halides, Copper | >200°C, often neat or in high-boiling solvents | Low to Moderate | Inexpensive metal catalyst, useful for some sterically hindered biphenyls. | Harsh reaction conditions, often low yields for unsymmetrical products, difficult purification.[12][13] |

| Gomberg-Bachmann Reaction | Arylamine, Aromatic solvent, NaNO₂, Base | 0°C to room temp. | Low | Inexpensive starting materials, metal-free.[2] | Low yields, formation of regioisomers, use of large excess of aromatic solvent.[14] |

Characterization of this compound

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons.

-

¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.[9]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 222, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 and M+4 peaks).

-

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several methods, with modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offering the most efficient and versatile approach for laboratory-scale synthesis. The choice of a specific route will ultimately be guided by the researcher's specific needs regarding yield, purity, scale, and available resources. As research into the specific effects of individual PCB congeners continues, the demand for reliable and efficient synthetic methods will remain high. Future developments may focus on greener and more cost-effective catalytic systems, further enhancing the accessibility of these important compounds for scientific investigation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

-

Wikipedia. (2023). Gomberg–Bachmann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

- Jiang, L., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012).

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Dichlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Dai, C., & Fu, G. C. (2001). The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)3)2 as a catalyst. Journal of the American Chemical Society, 123(12), 2719–2724.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. PubMed. Retrieved from [Link]

- Gauthier, D. R., Jr., Szumigala, R. H., Jr., Dormer, P. G., Armstrong, J. D., III, & Volante, R. P. (2014).

-

Heinrich, M. R. (2012). The Gomberg–Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates. OUCI. Retrieved from [Link]

-

Heinrich, M. R. (2012). ChemInform Abstract: The Gomberg-Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates. ResearchGate. Retrieved from [Link]

- Heinrich, M. R., & Bräse, S. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1964-1969.

-

The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

- Dolliver, D. D., et al. (2013). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. The Journal of Organic Chemistry, 78(8), 3676-3687.

- Shibahara, F., et al. (2019). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Molecules, 24(18), 3328.

- CN112500295A - Production process of 3, 5-dichloronitrobenzene. Google Patents.

-

Efficient Ullmann and Suzuki-Miyaura cross-coupling reactions catalyzed by heterogeneous Pd-porous carbon beads catalysts in aqueous media. ResearchGate. Retrieved from [Link]

- CN104016855B - Synthesis method of 3, 5-dichlorobenzoyl chloride. Google Patents.

- Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. Der Pharma Chemica, 4(1), 100-105.

- EP1206453A2 - Process for the preparation of 3,5-dichloropyridine. Google Patents.

-

ESSLAB. (n.d.). This compound Solution. Retrieved from [Link]

- Kania-Korwel, I., et al. (2021). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. International Journal of Molecular Sciences, 22(16), 8885.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1206453A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 7. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. This compound | C12H8Cl2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 13. scribd.com [scribd.com]

- 14. This compound | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Potential Industrial Byproducts in the Synthesis of 3,5-Dichlorobiphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobiphenyl, also known as PCB congener 14, is a specific isomer of the polychlorinated biphenyl (PCB) family of compounds.[1] While the broader class of PCBs are recognized as persistent environmental pollutants, individual, highly purified congeners like this compound serve as critical reference standards and building blocks in diverse research fields, including toxicology, environmental science, and the development of novel pharmaceuticals. The utility of this compound in these exacting applications is contingent on its isomeric purity. The presence of even trace amounts of byproducts, such as other PCB congeners or reaction side-products, can significantly confound experimental results and compromise the integrity of drug development pathways.

This technical guide provides an in-depth analysis of the potential industrial byproducts encountered during the synthesis of this compound. As a Senior Application Scientist, the focus extends beyond a mere catalog of impurities to an exploration of the underlying reaction mechanisms that lead to their formation. By understanding the causality behind byproduct generation in various synthetic routes, researchers can make more informed decisions regarding purification strategies, analytical method development, and the selection of starting materials. This document is structured to provide a logical flow from common synthetic methodologies to the specific impurities associated with each, offering field-proven insights to ensure the highest standards of scientific integrity.

Primary Synthetic Pathways and Associated Impurities

The industrial synthesis of a specific, non-symmetric PCB congener like this compound eschews older, non-selective methods like the direct chlorination of biphenyl, which produces a complex mixture of congeners.[2][3] Modern approaches prioritize selectivity and yield, primarily relying on cross-coupling reactions and other targeted synthetic strategies. Each of these methods, however, presents a unique profile of potential byproducts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely employed palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4] For this compound, this typically involves the reaction of a 3,5-dichlorophenyl boronic acid (or its ester) with a phenyl halide, or conversely, phenylboronic acid with a 1-halo-3,5-dichlorobenzene. This method is favored for its high yields and tolerance of various functional groups under relatively mild conditions.[5][6]

The catalytic cycle of the Suzuki coupling, while efficient, is susceptible to several side reactions that lead to impurities.

-

Homocoupling (Self-Coupling): This is the most prevalent side reaction in Suzuki coupling.[5][7] It results in the formation of symmetrical biaryls from the coupling of two boronic acid molecules or two aryl halide molecules. In the context of this compound synthesis, this leads to the formation of 3,3',5,5'-tetrachlorobiphenyl and biphenyl. The mechanism for boronic acid homocoupling is often initiated by the oxidative addition of the palladium catalyst.

-

Dehalogenation: The aryl halide starting material can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom.[8] This side reaction produces monochlorobiphenyls or biphenyl from the chlorinated starting materials. It can occur when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like a solvent or amine base), followed by reductive elimination.[8]

-

Protodeboronation: This side reaction involves the cleavage of the carbon-boron bond in the organoboron reactant and its replacement with a hydrogen atom from a proton source (e.g., water).[9] This leads to the formation of 1,3-dichlorobenzene from the 3,5-dichlorophenyl boronic acid, which reduces the overall yield of the desired product.

The following is a representative protocol illustrating the key steps:

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 3,5-dichlorophenylboronic acid (1.0 equiv), bromobenzene (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).[10]

-

Add a suitable solvent system, such as a mixture of dioxane and water.[10]

-

Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv).[10]

-

Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).[11]

-

Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to separate the desired this compound from byproducts.

| Byproduct | Chemical Formula | Formation Mechanism | Influencing Factors |

| 3,3',5,5'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Homocoupling of 3,5-dichlorophenylboronic acid | Catalyst type, reaction temperature, base |

| Biphenyl | C₁₂H₁₀ | Homocoupling of phenylboronic acid/dehalogenation | High concentration of reactants, temperature |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | Protodeboronation of boronic acid | Presence of water/protons, reaction pH |

| Monochlorobiphenyls | C₁₂H₉Cl | Dehalogenation of 3,5-dichlorophenyl starting material | Catalyst reactivity, presence of hydride sources |

Diagram: Suzuki-Miyaura Coupling and Key Side Reactions A simplified representation of the desired cross-coupling pathway alongside the common homocoupling side reaction.

Caption: Suzuki coupling pathway and byproduct formation.

Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction for C-C bond formation. The synthesis of this compound via this route could involve the reaction of a 3,5-dichlorophenylmagnesium halide with a suitable phenyl electrophile, or more commonly, phenylmagnesium bromide reacting with a 1-halo-3,5-dichlorobenzene. This method is powerful but highly sensitive to reaction conditions, particularly the exclusion of water and oxygen.

-

Wurtz-type Coupling: A significant byproduct can be the formation of a symmetrical biphenyl through a Wurtz-type coupling reaction.[12] This occurs when the Grignard reagent (R-MgX) reacts with the unreacted starting aryl halide (R-X).[13][14] For example, phenylmagnesium bromide can react with unreacted bromobenzene to form biphenyl. High local concentrations of the aryl halide and elevated temperatures favor this side reaction.[14]

-

Hydrolysis Products: Grignard reagents are extremely strong bases and will react readily with any protic source, most notably water.[15] This reaction quenches the Grignard reagent, converting it back to an arene (e.g., benzene or 1,3-dichlorobenzene) and reducing the yield. This underscores the critical need for anhydrous conditions.[13][16]

-

Oxidation Products: Reaction with atmospheric oxygen can lead to the formation of phenols after workup. This is another reason why these reactions must be conducted under a strictly inert atmosphere.

| Byproduct | Chemical Formula | Formation Mechanism | Influencing Factors |

| Biphenyl | C₁₂H₁₀ | Wurtz-type coupling of phenylmagnesium halide and phenyl halide | High reactant concentration, high temperature |

| 3,3',5,5'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Wurtz-type coupling of 3,5-dichlorophenylmagnesium halide | High reactant concentration, high temperature |

| Benzene | C₆H₆ | Hydrolysis of phenylmagnesium halide | Presence of water/moisture |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | Hydrolysis of 3,5-dichlorophenylmagnesium halide | Presence of water/moisture |

| Phenols/Chlorophenols | C₆H₅OH / C₆H₄ClOH | Reaction of Grignard reagent with oxygen | Ingress of air into the reaction vessel |

Diagram: Grignard Reaction and Wurtz Coupling Side Reaction Illustrates the formation of the desired product versus the Wurtz coupling byproduct.

Caption: Grignard reaction pathway and byproduct formation.

Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[17][18][19] To synthesize this compound, a potential route involves the diazotization of 3,5-dichloroaniline followed by a copper-catalyzed reaction with benzene, or a related transformation. More practically, it is used to introduce the chloro groups onto a pre-formed aminobiphenyl. For instance, 5-phenyl-1,3-diaminobenzene could be converted to this compound. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[17][19]

The radical nature of the Sandmeyer reaction can lead to a variety of byproducts.

-

Phenol Formation: If the diazonium salt decomposes in the presence of water before reacting with the desired nucleophile, phenols can be formed.[17] This is a common side reaction, especially if the reaction temperature is not carefully controlled.

-

Azo Coupling: The highly reactive diazonium salt can act as an electrophile and attack another electron-rich aromatic ring (like the starting aniline), forming colored azo compounds.

-

Reduction Products (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to a dearomatized product. This can occur in the presence of certain reducing agents in the reaction mixture.

| Byproduct | General Formula | Formation Mechanism | Influencing Factors |

| Phenolic Compounds | Ar-OH | Reaction of diazonium salt with water | Temperature, acidity |

| Azo Dyes | Ar-N=N-Ar' | Electrophilic attack of diazonium salt on an activated ring | pH, excess starting amine |

| Reduction Products | Ar-H | Radical quenching by a hydrogen donor | Presence of reducing agents (e.g., ethanol) |

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides, typically performed at high temperatures.[20] While traditionally used for synthesizing symmetrical biaryls, modified versions can be used for unsymmetrical products.[11] Synthesizing this compound might involve coupling 1-iodo-3,5-dichlorobenzene with iodobenzene. The high temperatures required can promote side reactions.

-

Homocoupling: Similar to the Suzuki coupling, the formation of symmetrical homocoupled products is a major challenge in unsymmetrical Ullmann reactions. This would result in the formation of 3,3',5,5'-tetrachlorobiphenyl and biphenyl.

-

Dehalogenation: At the high temperatures often employed, reductive dehalogenation can occur, leading to the formation of 1,3-dichlorobenzene and benzene.

-

Thermal Decomposition: The high thermal stress can lead to decomposition or rearrangement of starting materials and products, potentially generating a complex mixture of chlorinated aromatic compounds.

Analytical Characterization of Byproducts

The identification and quantification of these potential byproducts are critical for quality control. The complexity of the potential impurity profile necessitates powerful analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for PCB analysis.[21] Capillary GC columns provide the high resolution needed to separate different PCB congeners and other byproducts, while the mass spectrometer allows for their unambiguous identification and quantification.[22]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification of the final product and for the analysis of less volatile byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and can help identify and quantify major impurities.[23]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups present in byproducts and can be a valuable tool for analyzing residues or contaminants.[24]

Conclusion

The synthesis of high-purity this compound for research and pharmaceutical development demands a thorough understanding of the potential side reactions inherent in common industrial synthetic routes. The Suzuki-Miyaura coupling, while generally efficient, is prone to homocoupling and protodeboronation. The Grignard pathway is plagued by Wurtz-type coupling and extreme sensitivity to protic contaminants. The Sandmeyer and Ullmann reactions, due to their radical nature or harsh conditions, can also generate a variety of undesired side products.

For the practicing scientist, this guide underscores the importance of not only selecting an appropriate synthetic route but also optimizing reaction conditions to minimize byproduct formation. Furthermore, it highlights the necessity of employing robust analytical methods to ensure the final product meets the stringent purity requirements for its intended application. A foundational understanding of these potential impurities is the first step toward developing effective purification strategies and guaranteeing the validity of subsequent research.

References

- Analytical Methods for By-Product PCBs - Preliminary Validation and Interim Methods. (n.d.). U.S. Environmental Protection Agency.

- Bauer, U. J., & Pucknat, U. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 30(9), 1731-1741.

- Request PDF: Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (n.d.). ResearchGate.

- Jasperse, C. (n.d.). Grignard Reaction. Chem 355.

- Methods of Analysis for by-Product PCBs: Literature Review and Preliminary Recommendations. (n.d.). U.S. Environmental Protection Agency.

- Polychlorinated Biphenyls. (n.d.). Taylor & Francis Group.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Chemical equation for synthesis of PCBs by direct chlorination of biphenyl. (n.d.). ResearchGate.

- Analytical approaches for the determination of PCB metabolites in blood: A review. (n.d.). ResearchGate.

- Polychlorinated biphenyls (PCB) | Research Starters. (n.d.). EBSCO.

- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.

- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

- FTIR Analysis for PCB Residues & Contamination. (n.d.). ZESTRON.

- Sandmeyer reaction. (n.d.). Wikipedia.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com.

- Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol. (n.d.). Benchchem.

- Ullmann condensation. (n.d.). Wikipedia.

- 3,5-Dichloroaniline. (n.d.). Wikipedia.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- This compound. (n.d.). PubChem.

- Method for synthetizing 3,5-dichloroaniline. (n.d.). Eureka | Patsnap.

- CN103102276A - Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents.

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts. (n.d.). ResearchGate.

- US2666085A - Isomerization of dichlorobenzenes. (n.d.). Google Patents.

- CN1690040A - 3,5-dichloroaniline preparing process. (n.d.). Google Patents.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3171.

- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). ResearchGate.

- Ullmann Reaction. (n.d.). Thermo Fisher Scientific - ES.

- Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur.

- Synthesis Core Highlight #5. (n.d.). Iowa Superfund Research Program - College of Engineering.

- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Identifying and minimizing byproducts in Grignard reactions for germane synthesis. (n.d.). Benchchem.

- Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. (2025, November 30). Journal of Medicinal Chemistry, 54(17), 5795-5805.

- Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (n.d.). Tetrahedron Letters, 56(43), 5949-5952.

- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry.

- An Introduction to Grignard Reagents. (n.d.). Chemguide.

- Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11). (n.d.). nau.edu.

- This compound Solution. (n.d.). ESSLAB.

- US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene. (n.d.). Google Patents.

Sources

- 1. This compound | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis Core Highlight #5 | Iowa Superfund Research Program - College of Engineering | The University of Iowa [iowasuperfund.uiowa.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 24. FTIR Analysis for PCB Residues & Contamination - ZESTRON [zestron.com]

The Art of Purity: A Technical Guide to the Purification of Synthesized 3,5-Dichlorobiphenyl

Abstract

This in-depth technical guide provides a comprehensive overview of the purification techniques for 3,5-Dichlorobiphenyl (PCB-14), a crucial organochlorine compound in various research and development applications. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to deliver field-proven insights into the nuanced art of purifying this specific polychlorinated biphenyl congener. We will explore the common synthetic routes and their associated impurity profiles, followed by a detailed examination of robust purification methodologies, including recrystallization and column chromatography. Each section is grounded in the principles of scientific integrity, offering not just procedural steps but also the causal reasoning behind experimental choices. This guide is designed to be a self-validating system, empowering the reader to achieve high-purity this compound with a thorough understanding of the underlying principles.

Introduction: The Significance of Purity for this compound

This compound, also known as PCB-14, is one of 209 congeners of polychlorinated biphenyls (PCBs).[1] While commercial production of PCBs has been banned due to their environmental persistence and adverse health effects, specific congeners like this compound are synthesized in laboratory settings for use as analytical standards, in toxicological research, and as intermediates in the synthesis of novel compounds.[1][2] For these applications, the purity of the synthesized compound is of paramount importance, as even trace impurities can significantly impact experimental outcomes and the safety profile of downstream products.

This guide will provide a detailed roadmap for the purification of this compound, addressing the critical aspects of impurity identification and removal.

Anticipated Impurity Profile from Common Synthetic Routes

A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude product. The impurity profile is intrinsically linked to the synthetic methodology employed. Two common routes for the synthesis of dichlorobiphenyls are the Suzuki-Miyaura coupling and the Sandmeyer reaction.

Suzuki-Miyaura Coupling Impurities

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, often utilized for the synthesis of biphenyl compounds. A plausible route to this compound would involve the coupling of a boronic acid or ester with a halogenated benzene derivative.

Potential Impurities:

-

Homocoupling products: The reaction can lead to the formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules.

-

Starting materials: Unreacted boronic acid/ester and aryl halide are common impurities.

-

Palladium catalyst residues: Trace amounts of the palladium catalyst and its ligands may remain in the crude product.

-

Byproducts from boronic acid decomposition: Boronic acids can undergo protodeboronation, leading to the formation of the corresponding arene.

Sandmeyer Reaction Impurities

The Sandmeyer reaction provides a means to synthesize aryl halides from aryl diazonium salts.[3] This reaction can be adapted to produce dichlorobiphenyls.

Potential Impurities:

-

Isomeric dichlorobiphenyls: Depending on the starting materials and reaction conditions, the formation of other dichlorobiphenyl isomers is possible.

-

Phenolic byproducts: Reaction of the diazonium salt with water can lead to the formation of corresponding phenols.

-

Unreacted starting materials: Residual starting anilines or their precursors may be present.

-

Tar-like polymers: Diazonium salts can be unstable and may decompose to form polymeric materials.

Purification Methodologies: A Practical Approach

The purification of this compound, a non-polar, solid compound, is typically achieved through a combination of recrystallization and column chromatography. The choice and optimization of these techniques are critical for achieving the desired level of purity.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[4][5] The ideal solvent for recrystallizing this compound will dissolve the compound sparingly at room temperature but readily at its boiling point.

3.1.1. Solvent Selection

Given the non-polar nature of this compound, suitable solvents are generally non-polar or of low to moderate polarity. A systematic approach to solvent screening is recommended.

Table 1: Suggested Solvents for Recrystallization of this compound

| Solvent(s) | Rationale | Expected Outcome |

| Hexane or Heptane | "Like dissolves like" principle; good for non-polar compounds. | High recovery of pure crystals, as impurities with different polarities will remain in the mother liquor. |

| Ethanol | Can be effective for moderately non-polar compounds. | May require a larger volume of solvent; good for removing more polar impurities. |

| Methanol/Water | A mixed solvent system can fine-tune solubility. | Offers good control over the crystallization process, but care must be taken to avoid "oiling out." |

| Toluene | Aromatic solvent that can effectively dissolve biphenyl structures. | Good solubility at higher temperatures, but its higher boiling point requires careful handling. |

3.1.2. Experimental Protocol: Single-Solvent Recrystallization

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent (e.g., hexane). Heat the mixture on a hot plate with stirring.

-

Saturation: Gradually add more hot solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

3.1.3. Troubleshooting Recrystallization

-

Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent and attempt to recrystallize. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.

3.2.1. Principles of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is non-polar. Non-polar compounds like this compound will have a weaker affinity for the silica gel and will elute faster with a non-polar eluent. More polar impurities will be retained on the column for longer.

3.2.2. Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent, such as hexane. The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) if necessary to elute more polar impurities.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Table 2: Suggested Eluent Systems for Column Chromatography

| Eluent System (v/v) | Application |

| 100% Hexane | For eluting highly non-polar compounds and separating them from very polar impurities. |

| 1-5% Ethyl Acetate in Hexane | A slightly more polar eluent to help move the desired compound down the column if it adheres too strongly to the silica gel. |

| Dichloromethane/Hexane Gradient | A gradient elution can be used for complex mixtures with a wider range of polarities. |

3.2.3. Visualization of the Purification Workflow

Caption: A generalized workflow for the purification of this compound.

Purity Assessment: The Final Verdict

After purification, it is essential to accurately assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for analyzing the purity of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The compound is detected using a UV detector. The presence of a single, sharp peak is indicative of high purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that provides both qualitative and quantitative information about the sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for definitive identification. For this compound, a non-polar capillary column is typically used. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

Conclusion